![molecular formula C11H11FN2O2 B1440150 3-(3-Fluorophenyl)-1-methylpiperazine-2,5-dione CAS No. 1214031-57-8](/img/structure/B1440150.png)
3-(3-Fluorophenyl)-1-methylpiperazine-2,5-dione
Overview
Description
3-(3-Fluorophenyl)-1-methylpiperazine-2,5-dione (3-FPM-2,5-D) is a compound belonging to the class of piperazines and is a fluorinated derivative of 1-methylpiperazine-2,5-dione (MPD). It is a synthetic compound that has been studied for its potential use in scientific research, as well as its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Evaluation
- Biological Activity : Derivatives of 3-phenylpiperidine-2,6-dione, including compounds with a fluorophenyl group, have shown moderate protection against certain viruses like CVB-2 and HSV-1. These derivatives also exhibit antibacterial and antifungal activities (Bielenica et al., 2011).
Anticonvulsant Properties
- Anticonvulsant Activity : N-Mannich bases derived from 3-phenyl-3-methyl- and 3,3-dimethyl-pyrrolidine-2,5-diones have been evaluated for anticonvulsant activity. Compounds with fluorophenyl groups displayed significant protection against electrically induced seizures (Kamiński et al., 2013).
Antidepressant and Anxiolytic Potential
- Serotonin Receptor Affinity : Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with fluorophenylpiperazinylalkyl structures have been identified as potent serotonin receptor ligands and potential antidepressant/anxiolytic agents (Zagórska et al., 2016).
Molecular Structure Analysis
- Molecular Structure Confirmation : The molecular structure of fluorophenyl-containing compounds has been confirmed using spectroscopic methods and X-ray crystallography, enhancing the understanding of their chemical properties (Barakat et al., 2016).
Chiral Solvating Properties
- NMR Spectroscopy Applications : Certain derivatives, like (S)-1-benzyl-6-methylpiperazine-2,5-dione, have been used as chiral solvating agents in NMR spectroscopy, aiding in the determination of enantiomer compositions of different compounds (Wagger et al., 2007).
Versatility as Organic Substrates
- Synthesis of Natural Products and Analogues : 3-Ylidenepiperazine-2,5-diones are prone to various addition reactions, making them versatile substrates for synthesizing natural products and analogues, as well as precursors for interesting α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).
properties
IUPAC Name |
3-(3-fluorophenyl)-1-methylpiperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c1-14-6-9(15)13-10(11(14)16)7-3-2-4-8(12)5-7/h2-5,10H,6H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMWSDMTZNKTFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-1-methylpiperazine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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